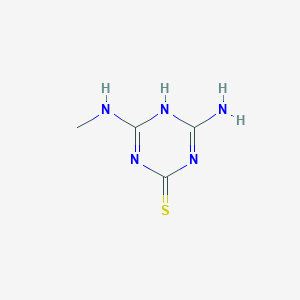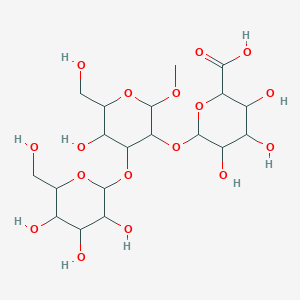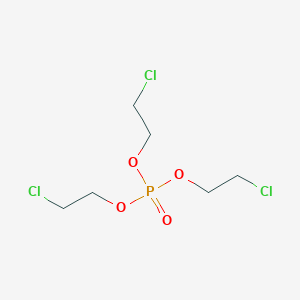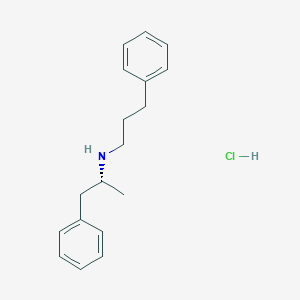![molecular formula C11H10N4 B136085 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole CAS No. 149179-70-4](/img/structure/B136085.png)
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole, also known as BI-2536, is a small molecule inhibitor that has shown promising results in cancer research.
Mechanism Of Action
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole inhibits Plk1 by binding to its active site and preventing its phosphorylation. Plk1 is required for the proper formation of the mitotic spindle, which is necessary for cell division. By inhibiting Plk1, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole disrupts the formation of the mitotic spindle and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has been shown to have potent anti-cancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines and has shown efficacy against both solid tumors and hematological malignancies. It has also been shown to have synergistic effects with other anti-cancer drugs, such as taxanes and DNA-damaging agents.
Advantages And Limitations For Lab Experiments
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for Plk1 and is highly specific, which reduces the risk of off-target effects. However, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in some experiments.
Future Directions
For 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole research include the development of more potent and selective Plk1 inhibitors, combination therapy with other anti-cancer drugs, and optimization of dosing and administration.
Synthesis Methods
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole can be synthesized through a series of chemical reactions, starting with the reaction of 2-aminobenzimidazole with 5-methyl-1H-pyrazole-1-carboxylic acid. The resulting intermediate is then subjected to further reactions to form the final product, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole. The synthesis method has been optimized to produce high yields of pure 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole.
Scientific Research Applications
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the activity of Polo-like kinase 1 (Plk1), a protein that plays a crucial role in cell division. Plk1 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Plk1, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole disrupts cell division and induces cell death in cancer cells.
properties
CAS RN |
149179-70-4 |
|---|---|
Product Name |
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole |
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(5-methylpyrazol-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-8-6-7-12-15(8)11-13-9-4-2-3-5-10(9)14-11/h2-7H,1H3,(H,13,14) |
InChI Key |
HXBDPABIJBVXMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CC=NN1C2=NC3=CC=CC=C3N2 |
synonyms |
1H-Benzimidazole,2-(5-methyl-1H-pyrazol-1-yl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



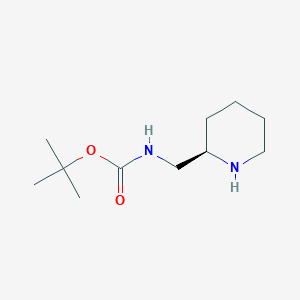



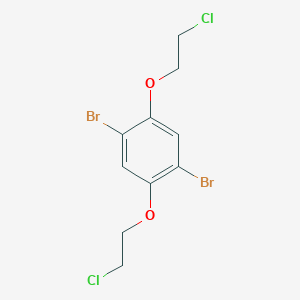

![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)

